

# "IUPAC name for Methyl (E)-m-nitrocinnamate"

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## Compound of Interest

Compound Name: Methyl (E)-m-nitrocinnamate

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An In-depth Technical Guide to **Methyl (E)-m-nitrocinnamate**

## Abstract

This technical guide provides a comprehensive overview of **Methyl (E)-m-nitrocinnamate**, a nitroaromatic compound with applications in organic synthesis and material science. The document details its chemical identity, physicochemical properties, and spectroscopic characteristics. A detailed experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction is provided, along with a visual representation of the synthesis workflow. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

## Chemical Identity and Properties

**Methyl (E)-m-nitrocinnamate**, with the IUPAC name methyl (E)-3-(3-nitrophenyl)prop-2-enoate, is an organic ester.<sup>[1][2]</sup> Its structure consists of a methyl ester group and a nitro group attached to a phenyl ring, in a trans-configuration across the double bond.<sup>[1]</sup> The "(E)" designation in its name signifies this trans-isomerism.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Methyl (E)-m-nitrocinnamate**

Property	Value	Reference
IUPAC Name	methyl (E)-3-(3-nitrophenyl)prop-2-enoate	[1][2]
CAS Number	659-04-1	[1][3][4][5]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>4</sub>	[1][2][3][4][5]
Molecular Weight	207.18 g/mol	[1][2][5]
Appearance	Solid	[4]
Melting Point	125.3 °C	[3]
Boiling Point	334 °C at 760 mmHg	[3]
Density	1.277 g/cm <sup>3</sup>	[3]
Flash Point	154.8 °C	[3]
Refractive Index	1.594	[3]
InChI Key	DKQXESBKFCYESZ-AATRIKPKSA-N	[1][2]
Canonical SMILES	COC(=O)C=CC1=CC(=CC=C1)--INVALID-LINK--[O-]	[1][2]

## Spectroscopic Data

The spectroscopic data for **Methyl (E)-m-nitrocinnamate** reveals key features of its molecular structure. The extensive conjugated system, which includes the aromatic ring, the nitro group, and the  $\alpha,\beta$ -unsaturated ester, gives rise to characteristic signals in UV-Visible and Infrared spectroscopy.[1]

Table 2: Key Spectroscopic Features

Spectroscopy	Feature	Description
UV-Visible	Absorption Bands	Multiple absorption bands are observed in the 200-400 nm range, corresponding to electronic transitions within the conjugated system.[1]
FT-IR	Nitro Group (NO <sub>2</sub> )	Two prominent absorption bands are present, corresponding to asymmetric and symmetric stretching vibrations.[1]
FT-IR	Aromatic Ring (C=C)	Characteristic absorption bands for the aromatic ring are observed.[1]
FT-IR	Alkene (C=C)	Vibrational modes corresponding to the alkene functionality are present.[1]
FT-IR	Ester (C=O)	A strong absorption band indicative of the ester carbonyl group is a key feature.[1]

## Experimental Protocols

The synthesis of **Methyl (E)-m-nitrocinnamate** can be achieved through several methods, including the direct esterification of m-nitrocinnamic acid with methanol (Fischer esterification) and the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] The HWE reaction offers high yields and excellent E-selectivity.[1]

## Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

This protocol describes the synthesis of **Methyl (E)-m-nitrocinnamate** from 3-nitrobenzaldehyde and trimethyl phosphonoacetate.

Objective: To synthesize **Methyl (E)-m-nitrocinnamate** with high E-selectivity and yield.

Materials:

- 3-Nitrobenzaldehyde
- Trimethyl phosphonoacetate
- Sodium methoxide (NaOMe)
- Anhydrous Dimethylformamide (DMF)
- Standard laboratory glassware for inert atmosphere reactions
- Magnetic stirrer

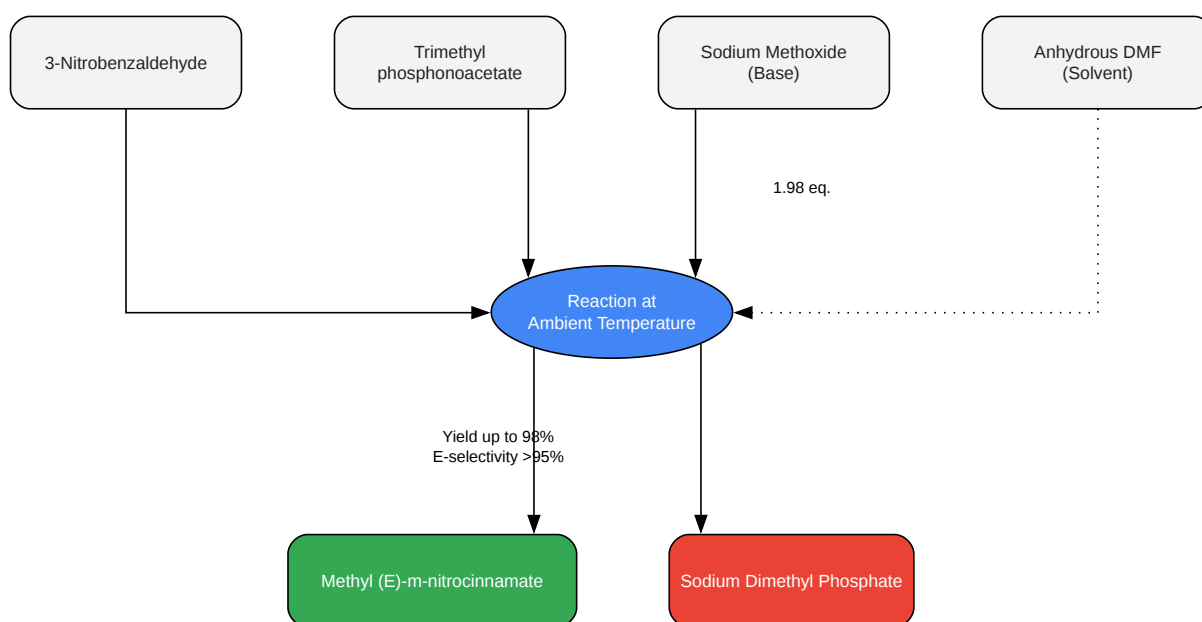
Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-nitrobenzaldehyde (1.0 equivalent) in anhydrous DMF.
- To the stirred solution, add trimethyl phosphonoacetate (1.48 equivalents).
- Slowly add sodium methoxide (1.98 equivalents) to the reaction mixture at ambient temperature.
- Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **Methyl (E)-m-nitrocinnamate**.

Expected Outcome: This reaction typically proceeds with yields up to 98% and excellent E-selectivity, exceeding 95% of the E-isomer formation.[1]

## Synthesis Workflow Diagram

The following diagram illustrates the Horner-Wadsworth-Emmons reaction for the synthesis of **Methyl (E)-m-nitrocinnamate**.



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Caption: Horner-Wadsworth-Emmons synthesis of **Methyl (E)-m-nitrocinnamate**.

## Applications and Research Interest

**Methyl (E)-m-nitrocinnamate** serves as a valuable building block in organic synthesis.[1] Its functional groups, including the nitro moiety, the ester, and the alkene, allow for a variety of chemical transformations.

- Organic Synthesis: It is a precursor for synthesizing more complex molecules and various nitro compounds.[2]
- Material Science: The conjugated system within the molecule imparts electronic properties that are of interest for applications in organic electronics and optoelectronic materials.[1][2]
- Biological Studies: The presence of the nitro group suggests potential for biological activity, making it a candidate for investigation in pharmaceutical and agricultural research.[1][2]

## Safety and Handling

As with all nitroaromatic compounds, **Methyl (E)-m-nitrocinnamate** should be handled with care.

- Potential Hazards: Nitro compounds can be explosive under certain conditions. Standard safety protocols for handling nitroaromatics should be strictly followed.[1]
- Toxicity: While specific toxicity data is limited, nitroaromatic compounds can exhibit varying levels of toxicity. It is recommended to use personal protective equipment, such as gloves and safety glasses, and to work in a well-ventilated fume hood.[1]

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## References

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